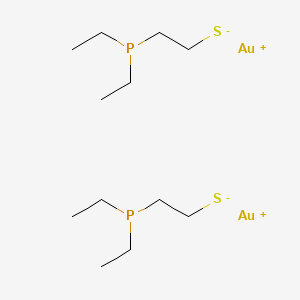
2-diethylphosphanylethanethiolate;gold(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-diethylphosphanylethanethiolate;gold(1+) is a coordination compound where a gold ion is bonded to a 2-diethylphosphanylethanethiolate ligand
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-diethylphosphanylethanethiolate;gold(1+) typically involves the reaction of gold salts with 2-diethylphosphanylethanethiolate ligands under controlled conditions. One common method is to dissolve gold chloride (AuCl) in a suitable solvent, such as dichloromethane, and then add the 2-diethylphosphanylethanethiolate ligand. The reaction mixture is stirred at room temperature until the formation of the desired compound is complete .
Industrial Production Methods
While specific industrial production methods for 2-diethylphosphanylethanethiolate;gold(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-diethylphosphanylethanethiolate;gold(1+) can undergo various chemical reactions, including:
Oxidation: The gold center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced back to its elemental form or lower oxidation states.
Substitution: Ligands can be substituted with other phosphine or thiolate ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by solvents like dichloromethane or methanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield gold(III) complexes, while reduction may produce elemental gold or gold(I) complexes with different ligands.
Aplicaciones Científicas De Investigación
2-diethylphosphanylethanethiolate;gold(1+) has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-diethylphosphanylethanethiolate;gold(1+) involves its interaction with biological molecules and catalytic sites. The gold center can coordinate with various functional groups, facilitating catalytic reactions. In biological systems, gold compounds can interact with proteins and enzymes, potentially inhibiting their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(Triphenylphosphine)gold(I) chloride: Another gold(I) compound with similar catalytic properties.
Gold thiolate complexes: These compounds also feature gold bonded to thiolate ligands and have similar applications in catalysis and materials science.
Uniqueness
2-diethylphosphanylethanethiolate;gold(1+) is unique due to its specific ligand structure, which can influence its reactivity and stability. The presence of both phosphine and thiolate groups provides a unique electronic environment around the gold center, potentially enhancing its catalytic activity and selectivity in certain reactions.
Propiedades
Número CAS |
51365-22-1 |
|---|---|
Fórmula molecular |
C12H28Au2P2S2 |
Peso molecular |
692.4 g/mol |
Nombre IUPAC |
2-diethylphosphanylethanethiolate;gold(1+) |
InChI |
InChI=1S/2C6H15PS.2Au/c2*1-3-7(4-2)5-6-8;;/h2*8H,3-6H2,1-2H3;;/q;;2*+1/p-2 |
Clave InChI |
VAMZELSBBZYVHX-UHFFFAOYSA-L |
SMILES canónico |
CCP(CC)CC[S-].CCP(CC)CC[S-].[Au+].[Au+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
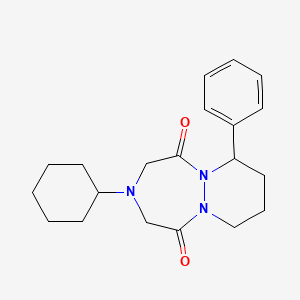
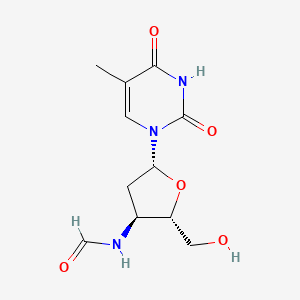

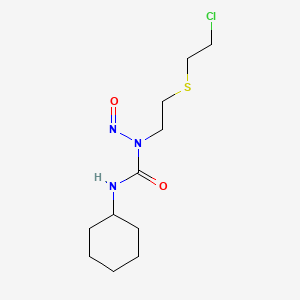

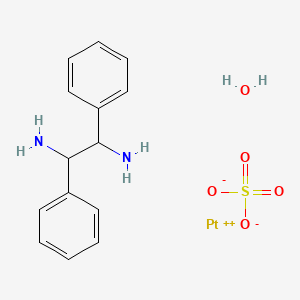
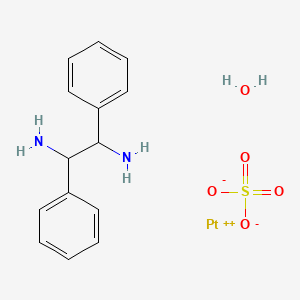
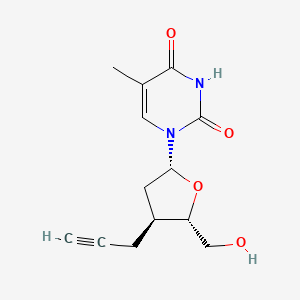
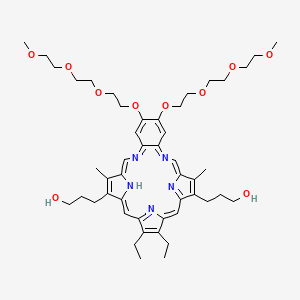
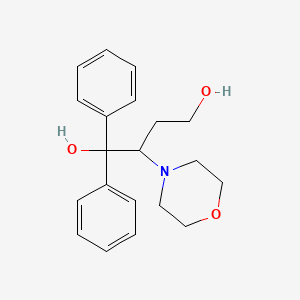
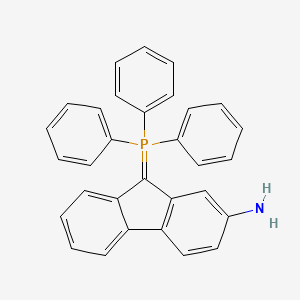
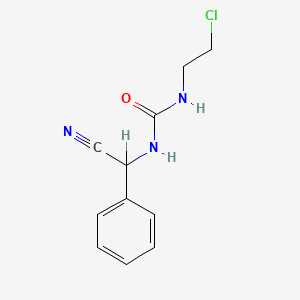
![15-(2-hydroxyethyl)-3,13,15-triazapentacyclo[11.7.0.01,16.02,10.04,9]icosa-2(10),4,6,8,16-pentaen-14-one](/img/structure/B12801978.png)
